molecular formula C8H7N3O3 B182677 (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 20034-00-8

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B182677
CAS No.: 20034-00-8
M. Wt: 193.16 g/mol
InChI Key: ZJLPIDVKNQXTKN-UHFFFAOYSA-N
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Description

“(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the molecular formula C8H7N3O3 . It has a molecular weight of 193.16 g/mol . The IUPAC name for this compound is (6-nitro-1 H -benzimidazol-2-yl)methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a nitro group and a methanol group . The InChI string representation of the molecule is InChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5 (11 (13)14)3-7 (6)10-8/h1-3,12H,4H2, (H,9,10) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.04874109 g/mol .

Scientific Research Applications

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole has been studied for a variety of scientific research applications, including as an inhibitor of the enzyme tyrosinase, a key enzyme in the biosynthesis of melanin. It has also been studied for its potential as an antifungal and antibacterial agent, and for its ability to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential as a therapeutic agent for conditions such as obesity, diabetes, and hypertension.

Mechanism of Action

The mechanism of action of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole is not completely understood. However, it is believed that it inhibits the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin, by forming a stable complex with the enzyme. This complex then prevents the enzyme from catalyzing the reaction that leads to the formation of melanin. In addition, it is believed that the compound may also act as an antioxidant, helping to reduce oxidative stress in cells.
Biochemical and Physiological Effects
(5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of cancer cells, to reduce oxidative stress in cells, and to reduce inflammation. In addition, it has been shown to have antifungal and antibacterial properties, and to reduce the risk of certain types of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole in laboratory experiments include its high yield in the synthesis reaction, its low toxicity, and its wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments, including its sensitivity to water, its potential to form unstable complexes with other compounds, and its limited availability in some countries.

Future Directions

The future directions for (5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole are numerous. Further research is needed to better understand its mechanism of action, to determine its potential therapeutic applications, and to explore its potential as an antifungal and antibacterial agent. In addition, further research is needed to explore its potential as an antioxidant, to investigate its effects on cardiovascular diseases, and to develop more efficient synthesis methods. Finally, further research is needed to explore its potential as a therapeutic agent for conditions such as obesity, diabetes, and hypertension.

Properties

IUPAC Name

(6-nitro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,12H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLPIDVKNQXTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395831
Record name (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-00-8
Record name (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2-Diamino-4-nitrobenzene (5.00 g, 0.0326 mol), glycolic acid (3.72 g, 0.0490 mol), 4.00 M hydrogen chloride in water (13.1 mL, 0.0522 mol), water (13.1 mL, 0.725 mol), and activated charcoal (100 mg) were refluxed overnight. The reaction was cooled to room temperature, filtered and neutralized with aqueous ammonia. The product was filtered and dried in a vacuum desiccator overnight to obtain (6-nitro-1H-benzoimidazol-2-yl)-methanol as a brown solid (6.29 g, 100%). m.p.=157-162° C.; LCMS (m/e) 194 (M+H); 1H-NMR (d6-DMSO, 400 MHz) δ 10.24 (bs, 1H), 8.39 (d, 1H, J=1.9 Hz), 8.09 (dd, 1H, J=1.9 and 8.8 Hz), 7.66 (d, 1H, J=8.8 Hz), 5.93 (bs, 1H), 4.77 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

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